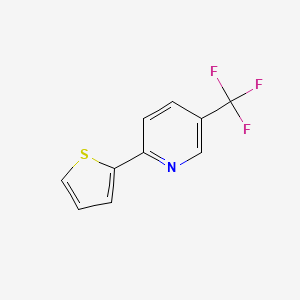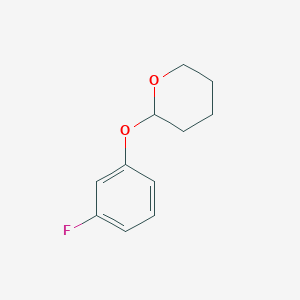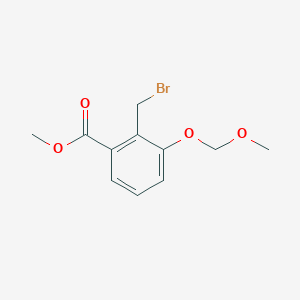
methyl 2-(bromomethyl)-3-(methoxymethoxy)benzoate
Descripción general
Descripción
methyl 2-(bromomethyl)-3-(methoxymethoxy)benzoate is an organic compound with the molecular formula C10H11BrO4. This compound is characterized by the presence of a bromomethyl group, a methoxymethoxy group, and a benzoic acid methyl ester group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(bromomethyl)-3-(methoxymethoxy)benzoate typically involves the bromination of 3-methoxymethoxy-benzoic acid methyl ester. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
methyl 2-(bromomethyl)-3-(methoxymethoxy)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoic acid methyl esters.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
methyl 2-(bromomethyl)-3-(methoxymethoxy)benzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-(bromomethyl)-3-(methoxymethoxy)benzoate involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methoxymethoxy group can undergo oxidation or reduction, leading to the formation of various functional groups. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-Bromo-3-Methylbenzoate: Similar structure but with a methyl group instead of a methoxymethoxy group.
Methyl 2-Bromo-4-Methoxybenzoate: Similar structure but with a methoxy group at the para position.
Methyl 2-Bromo-3-Hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxymethoxy group.
Uniqueness
methyl 2-(bromomethyl)-3-(methoxymethoxy)benzoate is unique due to the presence of both bromomethyl and methoxymethoxy groups, which provide distinct reactivity and functionalization options. This makes it a versatile intermediate in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C11H13BrO4 |
|---|---|
Peso molecular |
289.12 g/mol |
Nombre IUPAC |
methyl 2-(bromomethyl)-3-(methoxymethoxy)benzoate |
InChI |
InChI=1S/C11H13BrO4/c1-14-7-16-10-5-3-4-8(9(10)6-12)11(13)15-2/h3-5H,6-7H2,1-2H3 |
Clave InChI |
JZWLRUOECPNJFI-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=CC=CC(=C1CBr)C(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
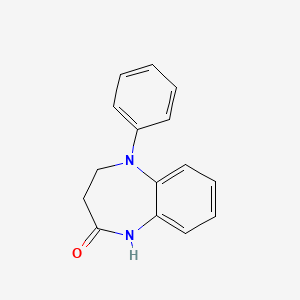
![Dimethyl 3-[1-(2-hydroxyethyl)cyclohexyl]-1,1-propanedicarboxylate](/img/structure/B8575206.png)
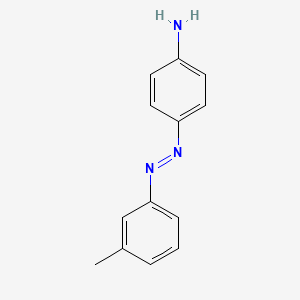
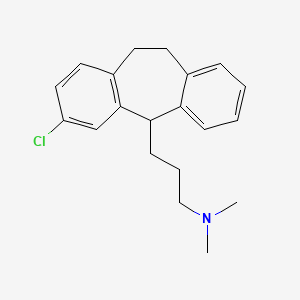
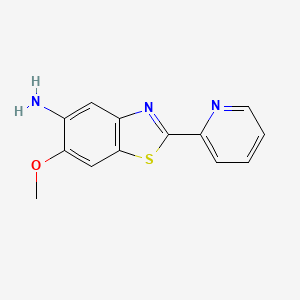
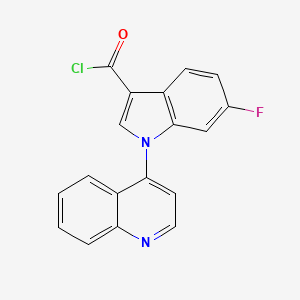

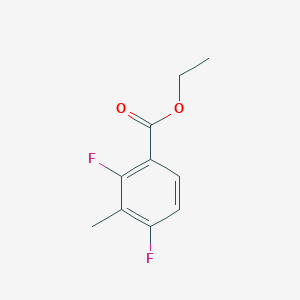

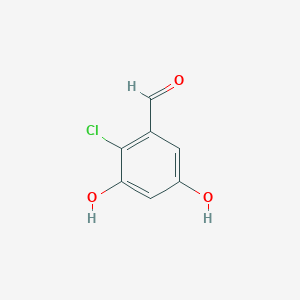
![6-Bicyclo[2.2.1]hept-5-en-2-yl-hexylamine](/img/structure/B8575272.png)

